molecular formula C13H16N2O3 B14619309 Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester CAS No. 57399-68-5

Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester

Cat. No.: B14619309
CAS No.: 57399-68-5
M. Wt: 248.28 g/mol
InChI Key: PPXPDTSTUUGERN-UHFFFAOYSA-N
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Description

Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester is a chemical compound with the molecular formula C13H16N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester typically involves the reaction of phenyl isocyanate with ethyl carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Nucleophiles: Nucleophiles such as hydroxide ions (OH-) and amines can participate in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, ethyl ester: Similar in structure but lacks the propenylamino group.

    Carbamic acid, ethyl ester: A simpler ester without the phenyl and propenylamino groups.

    Phenylcarbamic acid ethyl ester: Another related compound with slight structural variations.

Uniqueness

Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester is unique due to the presence of the propenylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

57399-68-5

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl N-phenyl-N-(prop-2-enylcarbamoyl)carbamate

InChI

InChI=1S/C13H16N2O3/c1-3-10-14-12(16)15(13(17)18-4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,14,16)

InChI Key

PPXPDTSTUUGERN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)C(=O)NCC=C

Origin of Product

United States

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